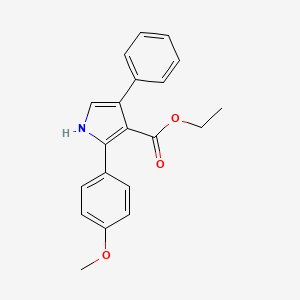
Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate, also known as MMPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MMPP is a pyrrole derivative that has been synthesized using various methods and has shown promising results in various preclinical studies.
作用機序
The exact mechanism of action of Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. This compound has been shown to inhibit the activation of NF-κB and reduce the phosphorylation of MAPKs, which are involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the expression of inflammatory markers, including COX-2 and iNOS. This compound has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Furthermore, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate has several advantages for lab experiments, including its easy synthesis, low toxicity, and high stability. This compound is also soluble in various solvents, making it easy to administer to animals. However, this compound has some limitations for lab experiments, including its poor water solubility and limited bioavailability.
将来の方向性
There are several future directions for Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate research. One area of research is to investigate the potential therapeutic effects of this compound in other disease models, such as neurodegenerative diseases and cardiovascular diseases. Another area of research is to optimize the synthesis method of this compound to improve its bioavailability and water solubility. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential therapeutic properties in various preclinical studies. This compound has been synthesized using various methods and has demonstrated anti-inflammatory, anti-cancer, and anti-diabetic effects. This compound exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. This compound has several advantages for lab experiments, including its easy synthesis, low toxicity, and high stability. However, this compound has some limitations for lab experiments, including its poor water solubility and limited bioavailability. There are several future directions for this compound research, including investigating its potential therapeutic effects in other disease models and optimizing its synthesis method.
合成法
Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate has been synthesized using various methods, including the Hantzsch reaction, Suzuki coupling, and the Ugi reaction. The Hantzsch reaction is the most commonly used method, which involves the condensation of ethyl acetoacetate, p-anisidine, and benzaldehyde in the presence of ammonium acetate and acetic acid. The product obtained is then purified using column chromatography to obtain pure this compound.
科学的研究の応用
Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate has shown potential therapeutic properties in various preclinical studies, including anti-inflammatory, anti-cancer, and anti-diabetic effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory markers in various animal models of inflammation. This compound has also demonstrated anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Furthermore, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
特性
IUPAC Name |
ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-3-24-20(22)18-17(14-7-5-4-6-8-14)13-21-19(18)15-9-11-16(23-2)12-10-15/h4-13,21H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUNERZGHOBWQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC=C1C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(3-Fluoro-4-methylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2404202.png)


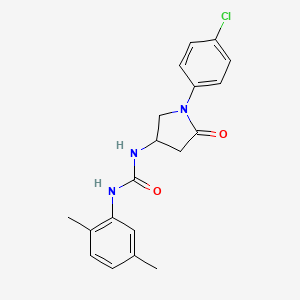
![N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide](/img/structure/B2404207.png)
![5-Methyl-5-[(3,4,5-trifluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2404208.png)
![[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2404209.png)
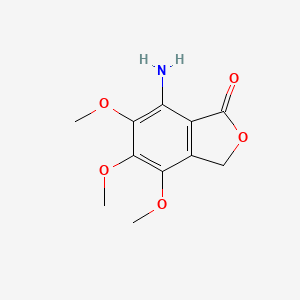
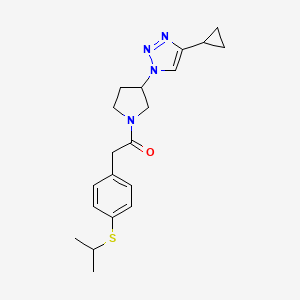
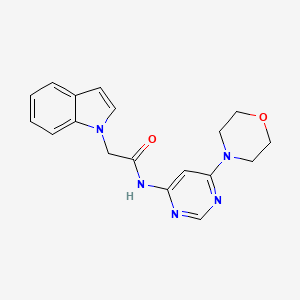

![1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutane-1-carboxylic acid](/img/structure/B2404217.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-isopropylacetamide](/img/structure/B2404220.png)